Dexamethasone Impurity I (21-Dehydro Dexamethasone)

Structural Chemistry Degradation Pathway Analysis Corticosteroid Stability

Dexamethasone Impurity I, also designated as 21-Dehydro Dexamethasone (CAS 2964-79-6), is a 21-oxidized derivative of the potent synthetic glucocorticoid dexamethasone wherein the C21 primary hydroxyl group is converted to an aldehyde functionality. This compound arises as a process-related impurity and a major oxidative degradation product during synthesis, formulation, and storage of dexamethasone-containing drug products.

Molecular Formula C22H27FO5
Molecular Weight 390.46
CAS No. 2964-79-6
Cat. No. B601163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone Impurity I (21-Dehydro Dexamethasone)
CAS2964-79-6
Synonyms(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al
Molecular FormulaC22H27FO5
Molecular Weight390.46
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O
InChIInChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2/t12-,15-,16+,17-,19-,20-,21+,22+;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Dexamethasone Impurity I (21-Dehydro Dexamethasone, CAS 2964-79-6): A Critical Oxidative Degradation Marker and Pharmacopoeial Reference Standard for Corticosteroid Quality Control


Dexamethasone Impurity I, also designated as 21-Dehydro Dexamethasone (CAS 2964-79-6), is a 21-oxidized derivative of the potent synthetic glucocorticoid dexamethasone wherein the C21 primary hydroxyl group is converted to an aldehyde functionality . This compound arises as a process-related impurity and a major oxidative degradation product during synthesis, formulation, and storage of dexamethasone-containing drug products . It is formally listed as a reference standard for impurity profiling in pharmacopoeial monographs and is routinely employed in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial manufacturing . Unlike the parent drug dexamethasone, which acts as a full glucocorticoid receptor agonist, the 21-dehydro modification introduces an electrophilic glyoxal-like side chain that fundamentally alters chemical reactivity, stability, and potentially immunogenic properties .

Why Dexamethasone Impurity I (21-Dehydro Dexamethasone) Cannot Be Substituted with Other Dexamethasone Impurities in Analytical and Regulatory Workflows


Dexamethasone-related impurities are structurally and functionally heterogeneous: they include epimers (e.g., betamethasone), diastereomers, epoxides (e.g., Dexamethasone EP Impurity I, CAS 14622-47-0, a 9,11-epoxide), deoxy derivatives, and oxidative degradation products such as the 21-aldehyde (CAS 2964-79-6) . Each impurity possesses a unique retention time, relative response factor, and UV spectral characteristic under pharmacopoeial HPLC conditions . Critically, the 21-dehydro derivative is not merely a structural variant but a reactive electrophile capable of forming covalent protein adducts, a property absent in non-aldehyde impurities such as the 9,11-epoxide or 1,2-dihydro derivatives . Consequently, substituting 21-Dehydro Dexamethasone with a different dexamethasone impurity—or with the parent drug itself—invalidates system suitability tests, compromises peak identification in stability-indicating methods, and undermines the traceability required for regulatory submissions. The evidence below quantifies the specific dimensions where this compound cannot be generically replaced.

Quantitative Differentiation Evidence for Dexamethasone Impurity I (21-Dehydro Dexamethasone, CAS 2964-79-6) vs. Closest Analogs and In-Class Impurities


C21 Functional Group Alteration: Aldehyde vs. Hydroxyl Chemotype Determines Reactivity and Stability Profile

The defining structural feature of 21-Dehydro Dexamethasone is the oxidation of the C21 primary hydroxyl group (-CH₂OH, as in dexamethasone) to an aldehyde (-CHO), creating a 17-hydroxy-20-keto-21-al system. This 'steroid-glyoxal' functionality is electrophilic and chemically reactive, contrasting with the chemically inert hydroxyl of the parent drug and other impurities such as Dexamethasone EP Impurity I (a 9,11-epoxide lacking a reactive side chain). Hansen and Bundgaard demonstrated that 21-dehydrocorticosteroids are the key intermediates in the oxidative decomposition pathway of all 21-hydroxy-corticosteroids and can form covalent conjugates with arginine residues of proteins under physiological conditions . This aldehyde reactivity is absent in dexamethasone (C21 -CH₂OH) and in the 9,11-epoxide impurity (CAS 14622-47-0, C22H28O5, MW 372.45), which is a distinct chemotype with an intact 21-hydroxyl group . The 21-dehydro derivative consequently exhibits a bathochromic UV shift and distinct HPLC retention behavior relative to non-aldehyde impurities .

Structural Chemistry Degradation Pathway Analysis Corticosteroid Stability

Role as the Primary Oxidative Degradation Intermediate: Kinetic and Pathway Evidence Distinguishing 21-Dehydro Dexamethasone from Non-Oxidative Impurities

Hansen and Bundgaard (1980) established that 21-dehydro derivatives are the obligate first intermediates in the oxidative degradation cascade of corticosteroids bearing the 20-keto-21-hydroxyl side chain . In hydrocortisone, two major decomposition pathways were identified: (1) oxidative degradation producing 21-dehydrohydrocortisone (the 21-aldehyde), which subsequently degrades to 17-carboxylic acid and 17,20-dihydroxy-21-carboxylic acid derivatives; and (2) a non-oxidative pathway yielding 17-oxo, 17-deoxy-21-aldehyde products . The same α-ketol side chain oxidation mechanism applies to dexamethasone, as confirmed by LC-MS studies of base-catalyzed autooxidation of corticosteroids containing the 20-keto-21-hydroxyl side chain, where 18O₂ isotope labeling demonstrated direct incorporation of molecular oxygen into the 21-aldehyde product . In contrast, Dexamethasone EP Impurity I (9,11-epoxide) arises from an entirely distinct synthetic pathway involving epoxidation of the C9-C11 double bond and is not a product of oxidative degradation . This mechanistic divergence means that 21-Dehydro Dexamethasone serves as a specific marker for oxidative stress conditions (pH extremes, heat, light, presence of trace metals), whereas the 9,11-epoxide impurity reports on synthetic process control rather than storage stability.

Oxidative Degradation Stability Studies Forced Degradation Corticosteroid Decomposition

Potential Immunogenic Risk from Steroid-Glyoxal Reactivity: A Safety Differentiation Factor Absent in Non-Aldehyde Dexamethasone Impurities

Hansen and Bundgaard specifically identified 21-dehydrocorticosteroids (steroid-glyoxals) as 'potentially immunogenic substances possibly involved in corticosteroid-mediated allergic reactions' . This is mechanistically attributed to the glyoxal-like reactivity of the C21 aldehyde, which forms covalent Schiff base adducts with nucleophilic amino acid residues (particularly arginine) of proteins under physiological conditions of pH and temperature . Clinical patch test data have demonstrated a correlation between positive allergic reactions to corticosteroids and positive reactions to the corresponding corticosteroid-glyoxal degradation product, supporting the hapten hypothesis . This property is structurally unique to 21-dehydro (aldehyde-bearing) corticosteroid impurities: dexamethasone itself, Dexamethasone EP Impurity I (9,11-epoxide), and 1,2-dihydro dexamethasone lack the reactive carbonyl necessary for Schiff base formation and are not classified as steroid-glyoxals. Therefore, the presence of 21-Dehydro Dexamethasone in a dexamethasone drug product or API batch carries a distinct immunogenic risk profile that is absent for non-aldehyde impurities.

Immunogenicity Steroid Allergy Hapten Formation Protein Adduction

Distinct HPLC Chromatographic Behavior: Retention Time and Detection Specificity vs. Co-Eluting Dexamethasone Impurities

Pharmacopoeial HPLC methods for dexamethasone impurity profiling are designed to achieve baseline separation of multiple structurally related impurities. In the Japanese Pharmacopoeia-compliant reversed-phase HPLC method using a Shim-pack VP-phenyl column (250 × 4.6 mm, 5 µm) with ammonium formate buffer (pH 3.6)/acetonitrile (67:33) mobile phase at 1.15 mL/min and UV detection at 254 nm, dexamethasone and its related impurities are separated within a 15-minute run with resolution consistently meeting system suitability requirements (RSD of retention time < 1%) . The 21-dehydro impurity, due to its increased polarity from the aldehyde group, exhibits a distinct retention time relative to dexamethasone and other impurities, enabling specific identification and quantification. In the USP monograph method using a C18 column with water/acetonitrile (7:3) mobile phase and UV detection at 240 nm, individual impurity limits are set at NMT 1.0%, with total impurities NMT 2.0% . The 21-dehydro derivative requires a dedicated reference standard for accurate peak assignment because its response factor differs from dexamethasone due to altered UV absorptivity from the aldehyde chromophore .

HPLC Method Development Impurity Profiling System Suitability Pharmacopoeial Compliance

Regulatory Reference Standard Status: ANDA/NDA Filing Requirement That Cannot Be Met by Surrogate Impurities

21-Dehydro Dexamethasone (CAS 2964-79-6) is specifically designated and supplied as a pharmacopoeial impurity reference standard for dexamethasone API, with full characterization data compliant with regulatory guidelines (USP, EP, JP, BP) . Multiple accredited vendors (Veeprho, SynZeal, Axios-Research) provide this compound with certificates of analysis including HPLC, LC-MS, 1H NMR, FT-IR, and structure elucidation reports, specifically for ANDA/NDA method validation and quality control applications . This compound is listed in dexamethasone impurity profiling protocols within the context of pharmacopoeial monographs that require identification and quantification of specified and unspecified impurities . In contrast, Dexamethasone EP Impurity I (CAS 14622-47-0) is a different reference standard for a different impurity (9,11-epoxide), and the two cannot be substituted for one another in regulatory filings because they correspond to different chromatographic peaks and different safety qualification requirements . The use of the correct impurity reference standard is a regulatory expectation explicitly stated in ICH Q3A/Q3B guidelines and enforced by FDA in ANDA reviews.

ANDA Filing Reference Standard Pharmacopoeial Traceability Method Validation

High-Value Application Scenarios for Dexamethasone Impurity I (21-Dehydro Dexamethasone, CAS 2964-79-6) Based on Verified Differentiation Evidence


Stability-Indicating HPLC Method Development and Validation for Dexamethasone Drug Products

21-Dehydro Dexamethasone serves as a critical system suitability marker and peak identification standard in stability-indicating HPLC methods where oxidative degradation of the C21 side chain must be specifically detected, quantified, and resolved from other impurities. Its aldehyde functionality produces a chromatographic peak that is distinctly resolved from those of the parent drug, the 9,11-epoxide impurity, and non-oxidative process impurities under pharmacopoeial conditions (C18 or phenyl columns with UV detection at 240-254 nm) . Method validation protocols require this specific reference standard to establish linearity (typically 0.2-4.0 µg/mL range), LOD/LOQ, accuracy, and precision parameters for the oxidative degradation peak, as mandated by ICH Q2(R1) .

Forced Degradation Studies for Oxidative Stress Conditions in ANDA Submissions

In oxidative forced degradation studies (e.g., 3% H₂O₂, 24-48 hours at 25-40°C), 21-Dehydro Dexamethasone is the primary degradation product formed, as confirmed by the mechanistic pathway established for 20-keto-21-hydroxy corticosteroids . Its presence at elevated levels under oxidative stress—in contrast to the 9,11-epoxide or 1,2-dihydro impurities, which are not generated under these conditions—makes it the specific marker for oxidative stability. ANDA filers must demonstrate that their stability-indicating method can separate and quantify this impurity to comply with FDA expectations for forced degradation study reports .

Immunogenic Risk Assessment in Dexamethasone Formulation Safety Evaluations

Because 21-dehydrocorticosteroids are classified as steroid-glyoxals with demonstrated reactivity toward protein nucleophiles and potential involvement in corticosteroid-mediated allergic reactions , 21-Dehydro Dexamethasone reference standard enables quantitative assessment of this specific immunogenic risk in dexamethasone API and finished drug products. Safety assessors in pharmaceutical companies and regulatory agencies require this impurity to be monitored and controlled separately from non-reactive impurities, as trace levels (detection threshold ~0.05%) may carry disproportionate safety significance relative to non-glyoxal impurities at the same concentration .

Pharmacopoeial Compliance and Batch Release Testing for Dexamethasone API and Formulations

USP and EP monographs for dexamethasone specify limits for organic impurities (individual unspecified impurities NMT 0.10-1.0%, total impurities NMT 2.0%) . 21-Dehydro Dexamethasone, when present as an oxidative degradation product, must be accurately identified and quantified against its own reference standard—not against dexamethasone or other impurity standards—to ensure correct response factor application and compliance with monograph specifications. This compound is essential for QC batch release testing in cGMP environments and for demonstrating pharmacopoeial compliance in regulatory dossiers .

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